molecular formula C12H18BrNO B13249562 1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol

1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol

Cat. No.: B13249562
M. Wt: 272.18 g/mol
InChI Key: LNHKVHOVYJBXPK-UHFFFAOYSA-N
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Description

1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol is an organic compound with the molecular formula C12H18BrNO. This compound is characterized by the presence of a bromophenyl group attached to an ethylamino moiety, which is further connected to a methylpropan-2-ol structure. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenyl ethylamine and 2-methylpropan-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of solvents, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Research into potential therapeutic applications includes investigating its effects on biological pathways and its potential as a drug candidate.

    Industry: In industrial settings, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may inhibit or activate certain enzymes, leading to downstream effects on metabolic or signaling pathways.

Comparison with Similar Compounds

1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-amino-2-methylpropan-2-ol and 2-amino-2-methylpropan-1-ol share structural similarities but differ in their functional groups and overall reactivity.

    Uniqueness: The presence of the bromophenyl group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

1-[1-(4-bromophenyl)ethylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C12H18BrNO/c1-9(14-8-12(2,3)15)10-4-6-11(13)7-5-10/h4-7,9,14-15H,8H2,1-3H3

InChI Key

LNHKVHOVYJBXPK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NCC(C)(C)O

Origin of Product

United States

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